N-{3-[(1-adamantylcarbonyl)amino]propyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{3-[(1-adamantylcarbonyl)amino]propyl}-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of adamantane derivatives This compound is characterized by the presence of an adamantyl group, a benzofuran ring, and a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(1-adamantylcarbonyl)amino]propyl}-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with an appropriate amine to form an amide intermediate. This intermediate is then reacted with a benzofuran derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and efficiency. The scalability of the synthesis process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(1-adamantylcarbonyl)amino]propyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has investigated its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[(1-adamantylcarbonyl)amino]propyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group is known for its ability to enhance the stability and bioavailability of the compound. The benzofuran ring may interact with specific receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
Uniqueness
N-{3-[(1-adamantylcarbonyl)amino]propyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of an adamantyl group, a benzofuran ring, and a carboxamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H28N2O3 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[3-(adamantane-1-carbonylamino)propyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H28N2O3/c26-21(20-11-18-4-1-2-5-19(18)28-20)24-6-3-7-25-22(27)23-12-15-8-16(13-23)10-17(9-15)14-23/h1-2,4-5,11,15-17H,3,6-10,12-14H2,(H,24,26)(H,25,27) |
InChI Key |
PBLZRVZVHGEMDK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCNC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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